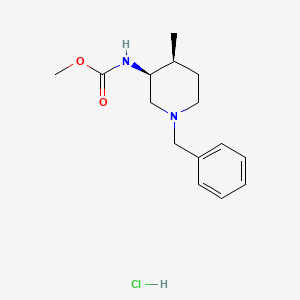![molecular formula C12H16N2O B1466686 2-(Benzo[d]oxazol-2-yl)pentan-1-amine CAS No. 1490313-56-8](/img/structure/B1466686.png)
2-(Benzo[d]oxazol-2-yl)pentan-1-amine
Vue d'ensemble
Description
2-(Benzo[d]oxazol-2-yl)pentan-1-amine is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de Composés Hétérocycliques
Le composé sert d'intermédiaire clé dans la synthèse de divers composés hétérocycliques, en particulier les imidazoles. Ces hétérocycles sont cruciaux en pharmacologie en raison de leurs activités biologiques .
Agents Anti-inflammatoires
Les dérivés du benzoxazole, y compris ceux dérivés du “2-(Benzo[d]oxazol-2-yl)pentan-1-amine”, ont été étudiés pour leurs propriétés anti-inflammatoires. Ils sont prometteurs comme agents anti-inflammatoires puissants, ce qui pourrait conduire au développement de nouveaux médicaments .
Inhibiteurs de la Détection de Quorum
Des recherches ont été menées sur les dérivés du benzoxazole pour leur potentiel en tant qu'inhibiteurs de la détection de quorum. Cette application est significative dans le domaine de la microbiologie et peut contribuer au développement de traitements qui préviennent les infections bactériennes sans dépendre des antibiotiques .
Activités Anticonvulsivantes
Les dérivés de ce composé ont été évalués pour leurs activités anticonvulsivantes. Cette recherche est vitale pour le développement de nouveaux traitements des troubles convulsifs .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various biological receptors due to their structural similarity with nucleic bases adenine and guanine .
Mode of Action
It’s known that the formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the n-methanimine atom to a carbon atom of another methanimine .
Biochemical Pathways
Similar compounds have shown a great potential for the synthesis of multiple heterocycles, such as 1,2,4-thiadiazoles, isothiazoles, benzoxazines and benzothiazines, benzimidazoles, quinazolones, benzothiazoles and benzoxazoles .
Result of Action
Similar compounds have been known to exhibit potent biologically active properties .
Analyse Biochimique
Biochemical Properties
2-(Benzo[d]oxazol-2-yl)pentan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the synthesis of imidazoles, where it acts as a key intermediate . The nature of these interactions often involves the formation of imidazole rings through nucleophilic attacks, highlighting its importance in synthetic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of benzo[d]oxazole, including this compound, exhibit neuroprotective effects on β-amyloid-induced PC12 cells, suggesting potential therapeutic applications for neurodegenerative diseases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been observed to inhibit or activate enzymes, leading to changes in gene expression. For example, molecular docking studies have shown that benzoxazole derivatives can bind to prostaglandin H2 synthase and trypsin enzymes, indicating potential anti-inflammatory properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Prolonged exposure to the compound has been shown to lead to the formation of specific products through nucleophilic attacks, which can be observed over a period of 4 to 38 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits neuroprotective effects, while higher doses may lead to toxicity. For instance, in zebrafish models, certain benzoxazole derivatives showed less toxicity compared to standard treatments, suggesting a favorable therapeutic index .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in the synthesis of imidazoles highlights its involvement in complex biochemical pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its biochemical activity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its biochemical effects .
Propriétés
IUPAC Name |
2-(1,3-benzoxazol-2-yl)pentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-5-9(8-13)12-14-10-6-3-4-7-11(10)15-12/h3-4,6-7,9H,2,5,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCANNCROLXBFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CN)C1=NC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466603.png)

![2-(Benzo[d]oxazol-2-yl)-3-methylbutan-1-amine](/img/structure/B1466605.png)
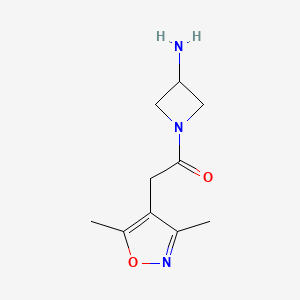
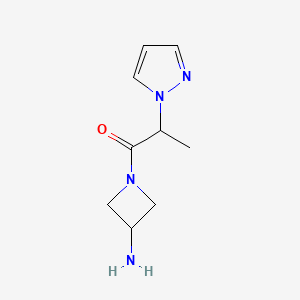
![1-[(5-Bromothiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466611.png)
![1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B1466614.png)
![1-[(5-Bromofuran-2-yl)methyl]azetidin-3-amine](/img/structure/B1466615.png)
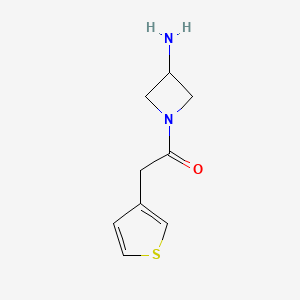
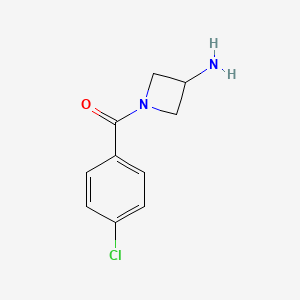
![1-(3-Aminoazetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethan-1-one](/img/structure/B1466619.png)

![4-[2-(2-Bromo-4-fluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1466625.png)
